Pentanoic-4,4-D2 acid

Description

Contextualizing Deuterated Fatty Acids within Stable Isotope Chemistry and Biology

Stable isotope labeling is a fundamental technique used to track the journey of a molecule through a chemical reaction or a complex metabolic network. wikipedia.org In this method, one or more atoms in a compound of interest are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled molecules are chemically almost identical to their natural counterparts and are processed by enzymes and biological systems in a nearly identical fashion. nih.gov This allows them to act as tracers, with their path and transformation into subsequent metabolites being detectable by sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgeurisotop.com

Fatty acids are a major class of molecules studied using this approach. medchemexpress.com Deuterated fatty acids, in which hydrogen atoms are replaced by deuterium, have been instrumental in clarifying the metabolism and health effects of dietary fats. jst.go.jp Early studies using deuterium labeling demonstrated that dietary fatty acids are not immediately oxidized but are first stored in and later released from fat tissue. nih.gov The use of stable isotope-labeled fatty acids has become a gold standard for quantifying endogenous metabolite concentrations and for conducting metabolic flux analyses, which provide a dynamic map of biochemical routes, a feat not possible by simply measuring static metabolite levels. eurisotop.com

Significance of Positional Deuterium Labeling in Investigating Chemical and Biological Phenomena

The strategic placement of an isotopic label at a specific atom within a molecule is known as positional labeling. wikipedia.org This approach is profoundly significant because it allows researchers to dissect individual steps of a metabolic pathway and understand the mechanisms of specific enzymatic reactions. researchgate.net When a molecule is metabolized, it is often broken down and its atoms are rearranged. By placing a deuterium label at a known position, scientists can follow that specific part of the molecule and determine its ultimate fate.

A key principle underpinning the utility of positional deuterium labeling is the kinetic isotope effect (KIE). wikipedia.org A chemical bond involving a heavier isotope, like a carbon-deuterium (C-D) bond, is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgwikipedia.org This means that reactions involving the cleavage of a C-D bond can be significantly slower than those involving a C-H bond. wikipedia.org Researchers leverage this effect to investigate reaction mechanisms. Furthermore, positional labeling helps avoid issues of label loss that can occur in metabolic processes. For example, deuterium labels on some fatty acids can be lost during desaturation reactions, but placing the label at a metabolically stable position ensures it remains on the molecule throughout the process under investigation. nih.gov In studies of glucose metabolism, positional labeling with deuterium has been used to distinguish different metabolic pathways, although researchers must be cautious about potential label exchange in certain metabolic steps. umich.edu

Structural and Isotopic Considerations for Research Applications of Pentanoic-4,4-D2 Acid

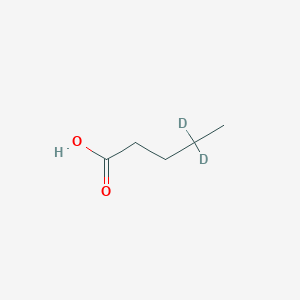

This compound is a straight-chain carboxylic acid with the deuterium labels placed on the fourth carbon (C4). cymitquimica.comchemicalbook.com The choice of this position is critical for its use as a tracer. The C-D bonds at C4 are not on a heteroatom (like oxygen or nitrogen) and are not adjacent to a carbonyl group, which are positions where hydrogen/deuterium exchange with protons from solvents can sometimes occur. acanthusresearch.com This ensures the isotopic label is stable and not lost during sample handling or through non-enzymatic chemical exchange, making it a reliable tracer. acanthusresearch.com

The primary physical difference between this compound and its non-deuterated form is its molecular weight. invivochem.com This mass difference is the basis for its detection and quantification in mass spectrometry-based analyses. nih.gov When a biological sample containing the deuterated tracer is analyzed, the mass spectrometer can distinguish between the endogenous (unlabeled) pentanoic acid and the heavier, labeled version, allowing for precise quantification and flux measurements. eurisotop.com While the chemical properties are very similar, the presence of deuterium can cause a slight shift in chromatographic retention time in some systems, an effect that must be accounted for during analysis. nih.gov

Table 1: Physicochemical Properties of this compound vs. Pentanoic Acid

| Property | Pentanoic Acid | This compound |

| Synonyms | Valeric Acid, 1-Butanecarboxylic Acid | 4,4-dideuteriopentanoic acid |

| Molecular Formula | C₅H₁₀O₂ | C₅H₈D₂O₂ |

| Molecular Weight | 102.13 g/mol | ~104.14 g/mol |

| CAS Number | 109-52-4 | 83741-75-7 |

Data sourced from references chemicalbook.cominvivochem.comchembk.comwikipedia.org.

Overview of Key Research Domains Utilizing this compound

While specific published studies exclusively citing "this compound" are not widespread, its structure makes it an ideal tool for several key research areas where the metabolism of short-chain fatty acids is paramount.

Metabolic Flux Analysis: Pentanoic acid is metabolized through pathways like beta-oxidation. Introducing this compound allows researchers to trace the flow of the carbon skeleton through these pathways. As the fatty acid is broken down into two-carbon acetyl-CoA units, the position of the deuterium label on C4 allows for precise tracking of the resulting fragments, providing quantitative data on the rate and regulation of fatty acid catabolism. researchgate.net

Lipidomics and Metabolomics Internal Standards: In lipidomics, accurate quantification of endogenous lipids is crucial. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry. eurisotop.com this compound can be added to a biological sample (like plasma or tissue extract) in a known amount. Because it behaves almost identically to natural pentanoic acid during sample extraction and analysis, it can correct for variations and matrix effects, leading to highly accurate and reproducible measurements of the endogenous compound's concentration. acanthusresearch.comcaymanchem.com

Gut Microbiome Research: Pentanoic acid (valeric acid) is a short-chain fatty acid (SCFA) produced by the gut microbiota. caymanchem.com These SCFAs are critical signaling molecules that influence host health. By introducing this compound, researchers can study the production, absorption, and metabolism of this specific SCFA, distinguishing between microbial production and other sources and helping to unravel the complex interactions between the gut microbiome and host metabolism. caymanchem.comisotope.com

Structure

3D Structure

Properties

IUPAC Name |

4,4-dideuteriopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-CBTSVUPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Pentanoic 4,4 D2 Acid

Deuteration Approaches for Fatty Acid Synthesis

The synthesis of deuterated fatty acids can be achieved through various methods, ranging from direct hydrogen/deuterium (B1214612) exchange on the final molecule to the use of deuterated building blocks in a multi-step synthesis. The choice of method depends on the desired position of the deuterium labels, the required degree of incorporation, and the stereochemical outcome.

Stereoselective Deuterium Incorporation

Achieving stereoselectivity in deuterium incorporation is crucial when studying biological systems where enzyme-substrate interactions are stereospecific. While direct deuteration of a chiral center can be challenging, stereocontrolled synthesis provides a reliable route. Methods for stereoselective deuteration often involve asymmetric reactions where the deuterium is introduced in a spatially defined manner.

One approach involves the use of chiral auxiliaries to direct the delivery of a deuterium atom. Another powerful technique is the stereoselective reduction of a prochiral precursor. For instance, the hydrozirconation of a silyl-protected alkynol, followed by quenching with a deuterium source, can yield stereoselectively deuterated allyl alcohols. uzh.ch These intermediates can then be further elaborated into the target fatty acid chain, preserving the stereochemistry of the deuterium label. Although not directly applied to Pentanoic-4,4-D2 acid in the cited literature, these principles form the basis for creating chiral deuterated fatty acids for specialized research, such as investigating the stereoselectivity of enzymes like hydroxylases. uzh.ch

Hydrogen/Deuterium Exchange Mechanisms in Synthesis

Hydrogen/Deuterium (H/D) exchange is a common and straightforward method for introducing deuterium into organic molecules. This process typically involves exposing a substrate to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. The exchangeability of protons depends on their acidity.

For carboxylic acids, protons at the α-position to the carbonyl group are acidic enough to be exchanged under certain conditions. For example, activating the carboxylic acid as a pentafluorophenyl (Pfp) ester can significantly increase the acidity of the α-hydrogens, allowing for H/D exchange using a simple base like triethylamine (Et₃N) and D₂O as the deuterium source. researchgate.net Other methods involve transition metal catalysis. Palladium-catalyzed H/D exchange reactions have been developed, though they may require specific directing groups. researchgate.net A general strategy for α-deuteration involves the decarboxylation of malonic acids in the presence of D₂O, which is both efficient and environmentally friendly.

Decarboxylative deuteration offers another pathway, where a carboxylic acid group is replaced with a deuterium atom. This can be achieved through photoredox and hydrogen atom transfer (HAT) catalysis, using D₂O as the deuterium source, which allows for precise deuterium incorporation at specific sites under mild conditions. nih.govnju.edu.cn

Chemical Pathways for the Production of this compound and its Analogs

The key strategy involves the catalytic reduction of the ketone group at the C-4 position of levulinic acid using a deuterium source. Ruthenium on carbon (Ru/C) has been identified as a highly effective catalyst for the hydrogenation of levulinic acid to γ-valerolactone (GVL) in water. rug.nlrug.nl By performing this catalytic reduction using deuterium gas (D₂) in a deuterium oxide (D₂O) solvent, deuterium atoms can be selectively incorporated.

The reaction proceeds through a 4-hydroxypentanoic acid intermediate. rug.nl When D₂ and D₂O are used with a Ru/C catalyst, deuterium is incorporated at the C-4 position. rug.nl The resulting 4-hydroxy-4-d-pentanoic acid exists in equilibrium with its corresponding lactone, γ-valerolactone (GVL), which would also be deuterated at the C-4 position. Subsequent hydrolysis (ring-opening) of the deuterated GVL under acidic or basic conditions would yield the target molecule, this compound. Isotopic labeling experiments have shown that careful control of reaction conditions can manage the position and extent of deuterium incorporation. rug.nl

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Levulinic Acid (4-oxopentanoic acid) | Ru/C catalyst, Deuterium gas (D₂), Deuterium oxide (D₂O) | γ-Valerolactone-4,4-D2 | rug.nl |

| 2 | γ-Valerolactone-4,4-D2 | Acid or base-catalyzed hydrolysis (e.g., HCl or NaOH in H₂O) | This compound | General lactone hydrolysis principles |

Advanced Derivatization Techniques for Analytical and Application Enhancement

To improve detection, separation, and quantification, particularly in complex biological matrices, this compound is often chemically modified or "derivatized." This is especially important for techniques like gas chromatography (GC), where volatility and thermal stability are critical.

Esterification Reactions for Chromatographic Analysis

The conversion of carboxylic acids into esters is the most common derivatization strategy for GC analysis. colostate.eduaocs.org Esterification replaces the polar carboxyl hydrogen with an alkyl group, which significantly reduces polarity and increases volatility. colostate.edu

Several methods are available for the esterification of fatty acids:

Acid-Catalyzed Esterification : This is a widely used method where the carboxylic acid is heated with an alcohol (e.g., methanol) in the presence of an acid catalyst. Common catalysts include anhydrous hydrogen chloride (HCl), sulfuric acid (H₂SO₄), and boron trifluoride (BF₃). aocs.orglcms.cz

Silylation : Carboxylic acids can be converted into their trimethylsilyl (B98337) (TMS) esters. This reaction replaces the active hydrogen with a trimethylsilyl group, Si(CH₃)₃. Silylating agents like hexamethyldisilazane are effective but the resulting esters can be sensitive to moisture. aocs.orglcms.cz

Alkylation with Diazomethane : Diazomethane (CH₂N₂) is a highly effective reagent for preparing methyl esters. It reacts rapidly and quantitatively at room temperature. However, it is also highly toxic and explosive, requiring careful handling. colostate.edu

Table 2: Common Esterification Methods for GC Analysis of Carboxylic Acids

| Method | Reagent(s) | Derivative Formed | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Methylation | Methanol (B129727), BF₃ or HCl | Methyl Ester | Effective, common reagents | Requires heating, potential for side reactions | aocs.org |

| Silylation | Hexamethyldisilazane, etc. | Trimethylsilyl (TMS) Ester | Mild conditions | Moisture sensitive, may require special GC columns | aocs.org |

| Alkylation | Diazomethane | Methyl Ester | Fast, quantitative, mild conditions | Highly toxic and explosive | colostate.edu |

Amide and Other Functional Group Transformations

Beyond esterification, carboxylic acids can be converted into amides. This transformation is useful for various applications, including peptide synthesis and the creation of derivatives for high-performance liquid chromatography (HPLC) or mass spectrometry analysis.

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. fishersci.co.uklibretexts.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Common strategies for amide synthesis include:

Conversion to Acyl Chlorides : The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with a primary or secondary amine to yield the corresponding amide. fishersci.co.ukchemguide.co.uk

Use of Coupling Reagents : A wide variety of coupling reagents, many developed for peptide synthesis, can activate the carboxylic acid for direct reaction with an amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.ukorganic-chemistry.org

From Ammonium Salts : Unsubstituted amides can be prepared by forming the ammonium salt of the carboxylic acid (e.g., by reacting with ammonium carbonate) and then heating it to dehydrate the salt into the amide. libretexts.orgchemguide.co.uk

These transformations allow for the versatile modification of this compound, tailoring its chemical properties for specific analytical or synthetic needs.

Incorporation of Fluorescent and Chromophoric Tags

For sensitive detection and quantification, particularly in biological matrices, the carboxyl group of this compound can be derivatized with fluorescent or chromophoric tags. This is often necessary as short-chain fatty acids lack native chromophores or fluorophores.

A variety of reagents are available for this purpose, typically reacting with the carboxylic acid to form a stable, labeled ester or amide. The choice of reagent depends on the desired spectroscopic properties, reactivity, and the analytical technique to be employed (e.g., HPLC with fluorescence or UV detection).

Fluorescent Tagging:

Fluorescent derivatization significantly enhances the sensitivity of detection. Coumarin-based reagents are widely used due to their high quantum yields and amenability to HPLC with fluorescence detection.

4-Bromomethyl-7-methoxycoumarin (Br-MAMC): This reagent reacts with carboxylic acids in the presence of a base and a crown ether catalyst to form highly fluorescent esters.

4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-CO-Cl): This reagent is another example of a fluorescent labeling agent that can be used for the derivatization of carboxylic acids.

Below is a table summarizing common fluorescent tags for carboxylic acids:

| Fluorescent Reagent | Abbreviation | Activating Agent | Reaction Conditions | Excitation λ (nm) | Emission λ (nm) |

| 4-Bromomethyl-7-methoxycoumarin | Br-MAMC | K₂CO₃, 18-crown-6 | Acetone, 30°C, 20 min | 345 | 435 |

| 4-(2-(N,N-Dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | DAABD-AE | Triphenylphosphine, 2,2'-dipyridyl disulfide | Acetonitrile (B52724), RT, 1 h | 450 | 550 |

| Adamantane-1-carbonyl-pyrene-1-ylmethyl ester | AC-PYM | Dicyclohexylcarbodiimide (DCC) | Acetonitrile, 60°C, 30 min | 340 | 375, 395 |

Chromophoric Tagging:

For detection by UV-Vis spectroscopy, chromophoric tags can be introduced. These are particularly useful when a fluorescence detector is not available.

p-Bromophenacyl Bromide: This is a common reagent that forms UV-active esters with carboxylic acids.

3-Nitrophenylhydrazine (3-NPH): This reagent, in the presence of a coupling agent like EDC, forms hydrazones with carboxylic acids that can be readily detected by UV.

Here is a summary of common chromophoric tags:

| Chromophoric Reagent | Abbreviation | Activating Agent | Reaction Conditions | Detection λ (nm) |

| p-Bromophenacyl Bromide | p-BPB | Triethylamine | Acetonitrile, 80°C, 30 min | 254 |

| 3-Nitrophenylhydrazine | 3-NPH | EDC, Pyridine | Methanol, 40°C, 30 min | 350 |

| 2-Nitrophenylhydrazine | 2-NPH | EDC, Pyridine | Methanol, 60°C, 30 min | 400 |

Derivatization for Improved Mass Spectrometric Signal Response

While deuterated compounds are primarily used for mass spectrometry (MS)-based quantification, derivatization can further enhance the signal response, particularly for electrospray ionization (ESI). Short-chain fatty acids often exhibit poor ionization efficiency in their native form. Derivatization can introduce a permanently charged or easily ionizable group, significantly improving the limit of detection.

Several strategies have been developed to enhance the MS signal of carboxylic acids:

Amidation with Amines Containing a Quaternary Ammonium Group: Reagents such as (2-hydrazinyl-2-oxoethyl)trimethylammonium chloride (Girard's reagent T) introduce a pre-charged moiety, leading to excellent signal intensity in positive-ion ESI-MS.

Esterification with Reagents Containing a Pyridinium Group: Reagents like 2-bromo-1-methylpyridinium iodide can be used to form pyridinium esters, which are readily detected in positive-ion mode.

Reaction with Picolinamines: Derivatization with reagents like 2-picolylamine in the presence of a coupling agent provides a tertiary amine group that is easily protonated, enhancing the ESI signal. nih.gov

The following table compares different derivatization reagents for improved MS signal response:

| Derivatization Reagent | Abbreviation | Activating Agent | Key Feature | Ionization Mode |

| 2-Picolylamine | 2-PA | 2,2'-dipyridyl disulfide, triphenylphosphine | Introduces an easily protonated pyridine ring. | ESI+ |

| 3-Nitrophenylhydrazine | 3-NPH | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Enhances chromatographic retention and provides a readily ionizable group. | ESI- |

| O-Benzylhydroxylamine | O-BHA | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Offers high sensitivity and good retention for LC-MS analysis. | ESI+ |

Optimization of Synthetic Yields and Assessment of Isotopic Purity

Optimization of Synthetic Yields:

Deuteration Step: The efficiency of the H/D exchange at the α-position to the ketone in the precursor is critical. Factors to optimize include the choice of base catalyst (e.g., NaOD, K₂CO₃), the amount of D₂O used (a large excess is often required to drive the equilibrium), reaction temperature, and reaction time. Monitoring the deuterium incorporation at this stage by ¹H NMR or MS can guide optimization.

Reduction Step: The choice of reducing agent for the ketone-to-methylene conversion (e.g., Wolff-Kishner or Clemmensen reduction) can significantly impact the yield and may require optimization of reaction conditions to avoid side reactions or incomplete conversion.

Assessment of Isotopic Purity:

Determining the isotopic purity is crucial to ensure the quality of the final product. This involves quantifying the percentage of molecules that have the desired deuterium labeling (D2), as well as identifying the presence of other isotopic species (D0, D1, etc.). The two primary methods for this assessment are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) can be used to determine the isotopic distribution of the synthesized this compound. By analyzing the molecular ion cluster, the relative abundances of the M, M+1, and M+2 peaks can be used to calculate the percentage of each isotopologue. It is important to correct for the natural abundance of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR provides detailed structural information and is a powerful tool for assessing isotopic purity.

¹H NMR: In a ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C4 position should be significantly diminished or absent. The integration of the remaining proton signals relative to an internal standard can be used to quantify the degree of deuteration.

²H NMR: Deuterium NMR provides a direct way to observe the incorporated deuterium. A single resonance corresponding to the deuterium atoms at the C4 position would confirm the desired labeling. The integral of this signal, relative to a known standard, can provide a quantitative measure of the deuterium content.

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the C4 carbon due to coupling with the two deuterium atoms. The absence of a strong singlet at the chemical shift expected for the undeuterated C4 carbon is another indicator of high isotopic enrichment.

A combination of these analytical techniques provides a comprehensive assessment of the chemical and isotopic purity of the synthesized this compound.

In-Depth Analysis Reveals Scant Research on this compound as a Metabolic Tracer

A comprehensive review of scientific literature reveals a significant lack of specific research detailing the applications of this compound as a stable isotope tracer in non-human biological systems. Despite the established use of isotopically labeled compounds in metabolic studies, this particular deuterated variant of pentanoic acid does not appear to be a commonly utilized tool in the specific research areas outlined for investigation.

General principles of stable isotope tracing would suggest that this compound could theoretically be used to investigate various aspects of fatty acid metabolism. The deuterium labels at the C-4 position could potentially be tracked as the pentanoic acid molecule is metabolized. For instance, its incorporation into longer-chain fatty acids or complex lipids such as triacylglycerides could be monitored using mass spectrometry. Similarly, its breakdown through beta-oxidation could be followed by analyzing the isotopic enrichment of resulting metabolites.

While the broader category of deuterated short-chain fatty acids has seen application in metabolic research, the specific findings for this compound are not documented. For example, other deuterated forms, such as Pentanoic-d9 acid, are commercially available and suggested for use as internal standards in mass spectrometry for the quantification of unlabeled pentanoic acid. This application is crucial for accurate measurements in metabolomics and lipidomics studies. However, this role as an internal standard is distinct from its use as a metabolic tracer to elucidate pathway dynamics.

The absence of specific research on this compound as a tracer in non-human models for studying lipid biosynthesis, fatty acid beta-oxidation, and its incorporation into complex lipids means that a detailed, evidence-based article on this topic cannot be constructed at this time. The scientific community appears to favor other isotopologues or different tracer molecules for these lines of investigation. Consequently, any discussion on the applications of this compound in these areas would be speculative and not grounded in empirical data.

Future research may yet explore the utility of this compound as a metabolic tracer. Such studies would be necessary to provide the specific findings required to detail its role in understanding the intricacies of fatty acid metabolism in non-human biological systems. Until such research is published, the scientific discourse on this particular isotopically labeled compound remains limited.

Applications of Pentanoic 4,4 D2 Acid As a Stable Isotope Tracer

Quantitative Research in Metabolomics and Lipidomics (Non-Human Models)

Application in Untargeted and Targeted Metabolite Profiling

In the realm of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, Pentanoic-4,4-D2 acid finds significant application in both untargeted and targeted metabolite profiling. Metabolomics studies are crucial for understanding the complex biochemical processes that underlie health and disease.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify changes in response to a particular stimulus or in a disease state. In such studies, deuterated compounds like this compound can be used as internal standards to monitor and correct for variations in sample preparation and instrument response, thereby improving the quality and reliability of the data.

Targeted metabolomics, on the other hand, focuses on the accurate quantification of a specific set of known metabolites. In this context, this compound is an excellent internal standard for the quantification of endogenous pentanoic acid. By adding a known amount of the deuterated standard to a biological sample, the concentration of the non-deuterated analyte can be precisely determined by comparing their respective signal intensities in mass spectrometry. This approach is essential for obtaining accurate and reproducible measurements of short-chain fatty acids (SCFAs), a class of metabolites with important physiological roles. Targeted metabolomics panels for the quantification of SCFAs, including valeric acid, are utilized in clinical and research settings.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics. The table below illustrates the typical mass spectrometric ions that would be monitored for the quantification of pentanoic acid using this compound as an internal standard.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Monitored Ion (e.g., [M-H]-) |

| Pentanoic Acid | C5H10O2 | 102.0681 | m/z 101.0608 |

| This compound | C5H8D2O2 | 104.0806 | m/z 103.0733 |

This table is for illustrative purposes and the exact m/z values may vary depending on the ionization method.

Discovery and Validation of Metabolic Biomarkers in Pre-Clinical Models

The discovery and validation of metabolic biomarkers are critical for the early diagnosis, prognosis, and monitoring of treatment efficacy for various diseases. Short-chain fatty acids, including pentanoic acid, have emerged as potential biomarkers for a range of conditions due to their roles in gut microbiota metabolism, immune regulation, and energy homeostasis.

In pre-clinical animal models, this compound can be administered to trace the in vivo metabolism of pentanoic acid. By following the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can elucidate metabolic pathways and identify potential biomarkers associated with a particular disease state. This stable isotope tracing approach provides dynamic information about metabolic fluxes, which is often more informative than static metabolite concentrations.

Furthermore, in the validation phase of biomarker discovery, this compound is instrumental as an internal standard for the accurate and precise quantification of pentanoic acid levels in various biological matrices such as plasma, urine, and fecal samples from pre-clinical models. This ensures that the measurements are reliable and can be confidently correlated with the disease phenotype. The development of robust and validated analytical methods is a prerequisite for the translation of biomarker candidates from pre-clinical research to clinical applications.

The table below summarizes the potential applications of this compound in the biomarker discovery and validation pipeline.

| Stage | Application of this compound | Research Goal |

| Discovery | As a metabolic tracer | To elucidate metabolic pathways and identify novel biomarker candidates downstream of pentanoic acid metabolism. |

| Validation | As an internal standard for quantification | To accurately and reproducibly measure pentanoic acid concentrations in large cohorts of pre-clinical samples. |

Research in Supramolecular Chemistry and Material Science

The unique physicochemical properties of deuterated compounds also make them valuable in the fields of supramolecular chemistry and material science. The subtle differences in bond length, vibrational frequencies, and neutron scattering properties between C-H and C-D bonds can be exploited to gain insights into molecular interactions and the structure of complex assemblies.

Deuterated Lipid Systems for Structural and Dynamic Studies

In the study of lipid systems, such as biological membranes, deuteration is a powerful technique. Model membranes composed of lipids are used to understand the fundamental principles of membrane structure, dynamics, and function. By selectively incorporating deuterated lipids, researchers can use techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy to probe the organization and movement of molecules within the lipid bilayer.

This compound can be used as a precursor for the synthesis of deuterated phospholipids or other lipid species. These deuterated lipids can then be incorporated into model membrane systems. For instance, in neutron diffraction studies, the significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation," where different parts of the lipid molecule or the surrounding solvent can be made "visible" or "invisible" to neutrons. This enables the determination of the precise location and orientation of the deuterated lipid components within the membrane.

Solid-state NMR spectroscopy of deuterated lipids provides detailed information about the order and dynamics of the lipid acyl chains. By analyzing the deuterium NMR spectra of lipids containing this compound-derived chains, researchers can gain insights into membrane fluidity, the effects of other molecules like cholesterol or proteins on the membrane structure, and the dynamics of lipid molecules on various timescales.

Investigation of Self-Assembly and Ordered Phases

The self-assembly of molecules into ordered structures is a fundamental concept in supramolecular chemistry and material science. Lipids, for example, self-assemble in aqueous environments to form various structures, including micelles, vesicles, and lamellar phases. The study of these self-assembled structures is crucial for understanding biological processes and for the development of new materials, such as drug delivery systems.

The incorporation of deuterated components like this compound into self-assembling systems can provide a means to study the thermodynamics and kinetics of the assembly process. Techniques such as small-angle neutron scattering (SANS) can be used to characterize the size, shape, and internal structure of the self-assembled aggregates. The contrast provided by deuteration is particularly valuable in resolving the structure of multi-component systems.

Furthermore, the study of ordered phases in lipid bilayers, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, is of great interest in membrane biology as these phases are thought to be related to the formation of "lipid rafts" in cell membranes. The use of lipids synthesized with this compound allows for detailed investigations into the partitioning of different lipid species between these phases and the influence of deuteration on the phase behavior of the lipid mixture.

Advanced Analytical Characterization and Quantification of Pentanoic 4,4 D2 Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. Various MS-based methodologies are pivotal in the study of Pentanoic-4,4-D2 acid.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. By providing highly accurate mass measurements, HR-MS can differentiate between compounds with the same nominal mass but different elemental formulas.

In a typical analysis, a sample of this compound would be introduced into an HR-MS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer. The instrument would be calibrated to ensure mass accuracy, typically in the low parts-per-million (ppm) range. The expected exact mass of the [M-H]⁻ ion of this compound (C₅H₇D₂O₂⁻) is calculated to be 105.0759. The HR-MS analysis would then be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula.

Table 1: Theoretical vs. Expected HR-MS Data for this compound

| Ion Formula | Theoretical m/z | Expected Measured m/z (with <5 ppm error) |

|---|

This high degree of mass accuracy is crucial for distinguishing this compound from other potential isobaric interferences, ensuring confidence in its identification. A strategy combining HR-MS with NMR is often employed to provide a comprehensive evaluation of the isotopic enrichment and structural integrity of deuterated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of volatile compounds like this compound. This method separates the compound of interest from other components in a sample before it is ionized and analyzed by the mass spectrometer.

For the analysis of this compound, the sample would typically be derivatized to increase its volatility and improve its chromatographic properties. A common derivatization agent is a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The derivatized sample is then injected into the GC, where it travels through a capillary column and is separated based on its boiling point and interaction with the stationary phase.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, often by electron ionization (EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). By monitoring the ion corresponding to the derivatized this compound and its unlabeled counterpart, the isotopic enrichment can be accurately calculated. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.

Table 2: Expected GC-MS Ions for Isotopic Enrichment Analysis of Derivatized this compound

| Compound | Derivatizing Agent | Expected Ion (m/z) |

|---|---|---|

| Pentanoic acid | MTBSTFA | [M-57]⁺ for the TBDMS ester |

The ratio of the peak areas of the deuterated and non-deuterated ions provides a quantitative measure of the isotopic enrichment. This is critical for applications where the deuterated compound is used as an internal standard for the quantification of its unlabeled analogue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. This technique is particularly well-suited for the analysis of this compound when used as an internal standard for the quantification of endogenous pentanoic acid.

A typical LC-MS/MS method involves the separation of the analyte from the sample matrix using a reversed-phase high-performance liquid chromatography (HPLC) column. The eluent from the HPLC is then introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise.

For the quantification of pentanoic acid using this compound as an internal standard, specific MRM transitions would be established for both compounds.

Table 3: Exemplary LC-MS/MS Parameters for the Quantification of Pentanoic Acid using this compound as an Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Pentanoic Acid | 101.1 | 57.1 | 15 |

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve, from which the concentration of the analyte in unknown samples can be determined. This stable isotope dilution method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Application of Parallel Reaction Monitoring (PRM) in Targeted Metabolomics

Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that has emerged as a powerful tool in metabolomics for the quantification of specific metabolites with high sensitivity and specificity. PRM is performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap instruments, and combines targeted precursor ion selection with high-resolution, accurate-mass detection of all product ions.

In the context of this compound, PRM could be employed in targeted metabolomics studies to trace the metabolic fate of pentanoic acid. By introducing this compound into a biological system, researchers can use PRM to specifically monitor and quantify the labeled compound and its potential downstream metabolites.

The PRM workflow would involve:

Precursor Ion Selection: The quadrupole selects the m/z of the deuterated precursor ion (e.g., [M-H]⁻ of this compound at m/z 103.1).

Fragmentation: The selected precursor ion is fragmented in a collision cell.

High-Resolution Detection: All resulting product ions are detected in the high-resolution mass analyzer (e.g., Orbitrap).

This approach provides high confidence in compound identification due to the accurate mass measurement of both the precursor and fragment ions. It also allows for the retrospective analysis of the data for other potential metabolites without the need for re-injection. This makes PRM a valuable tool for investigating the metabolic pathways involving short-chain fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Deuterium (B1214612) NMR Spectroscopy for Positional Deuteration Verification

Deuterium (²H) NMR spectroscopy is a specialized NMR technique that directly observes the deuterium nucleus. It is an essential tool for verifying the position of deuterium labeling in a molecule like this compound. While proton (¹H) NMR would show a decreased signal intensity and a change in the splitting pattern at the C4 position, ²H NMR provides a direct and unambiguous confirmation of the deuteration site.

In a ²H NMR spectrum of this compound, a distinct signal would be observed in the chemical shift region corresponding to the C4 methylene (B1212753) group. The absence of signals at other positions would confirm the specific labeling at the C4 position. The chemical shift in ²H NMR is analogous to that in ¹H NMR, allowing for straightforward spectral interpretation.

Deuterium NMR is particularly useful because it has a spin of 1, which results in quadrupolar relaxation. This leads to broader signals compared to proton NMR. However, for a small molecule like this compound, the resolution is generally sufficient to confirm the position of the deuterium atoms. The integration of the deuterium signal can also be used to assess the level of deuteration at that specific site. This technique is invaluable for quality control in the synthesis of isotopically labeled standards. wikipedia.org

Proton NMR Spectroscopy for Structural Confirmation and Impurity Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, and it is particularly powerful for confirming the specific deuteration of this compound. In a standard pentanoic acid molecule, protons are present at all carbon positions along the alkyl chain. However, in this compound, the two protons on the fourth carbon (C-4) are replaced by deuterium atoms.

Since deuterium (²H) is not detected in ¹H NMR spectroscopy, the signal corresponding to the C-4 protons will be absent in the spectrum of this compound. The protons on the adjacent carbon (C-3) would normally be split into a multiplet by the protons on both C-2 and C-4. Due to the absence of protons at C-4, the splitting pattern of the C-3 protons simplifies, providing clear evidence of successful deuteration at the target position.

¹H NMR is also a highly effective method for impurity analysis. The primary impurity of concern is the presence of undeuterated or partially deuterated pentanoic acid. The presence of even a small amount of residual C-H bonds at the C-4 position would result in a detectable signal in the corresponding region of the ¹H NMR spectrum. By integrating this impurity signal and comparing it to the signals of the other protons in the molecule, a quantitative assessment of isotopic purity can be achieved.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts for Pentanoic Acid and this compound

| Protons | Pentanoic Acid (Expected Shift & Multiplicity) | This compound (Expected Shift & Multiplicity) | Rationale for Difference |

| -COOH | ~10-12 ppm (broad singlet) | ~10-12 ppm (broad singlet) | The acidic proton is unaffected by deuteration on the alkyl chain. libretexts.org |

| C-2 (-CH₂) | ~2.3 ppm (triplet) | ~2.3 ppm (triplet) | Primarily coupled to C-3 protons. |

| C-3 (-CH₂) | ~1.6 ppm (sextet) | ~1.6 ppm (triplet) | Splitting simplifies from coupling with C-2 and C-4 protons to only C-2 protons. |

| C-4 (-CH₂) | ~1.4 ppm (sextet) | Signal Absent | Protons are replaced by deuterium. |

| C-5 (-CH₃) | ~0.9 ppm (triplet) | ~0.9 ppm (singlet, broadened) | Coupling to C-4 protons is eliminated. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Solid-State NMR for Investigating Deuterated Biomolecular Assemblies

While solution-state NMR is ideal for soluble molecules, Solid-State NMR (ssNMR) provides invaluable structural and dynamic information on insoluble or aggregated systems. For this compound, ssNMR becomes particularly relevant when this molecule is incorporated into larger, non-soluble structures such as lipid bilayers, polymers, or self-assembled monolayers. nih.gov

In such biomolecular assemblies, the deuterium label on this compound serves as a powerful, non-invasive probe. ²H ssNMR spectroscopy can be used to study:

Molecular Orientation and Dynamics: The deuterium nucleus has a quadrupole moment, which is highly sensitive to the local electronic environment and the orientation of the C-D bond relative to the magnetic field. By analyzing the resulting quadrupolar splitting in the ²H ssNMR spectrum, one can determine the degree of order and the motional freedom of the deuterated segment of the molecule within the larger assembly.

Lipid Membrane Fluidity: When incorporated into a model cell membrane, the dynamics of the deuterated pentanoic acid chain reflect the fluidity of the surrounding lipid environment. Changes in temperature or the addition of other molecules (like cholesterol or drugs) that affect membrane fluidity can be monitored by observing changes in the ²H ssNMR lineshape.

Polymer Structure: If this compound is used as a monomer or a tracer within a polymer matrix, ²H ssNMR can provide insights into chain packing and local dynamics within the amorphous or crystalline regions of the material. nih.gov

Chromatographic Separation Methods

Chromatography is essential for separating this compound from reaction mixtures, starting materials, and other impurities, as well as for its quantification.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Carboxylic acids like pentanoic acid have high boiling points and are polar, making them challenging to analyze directly by GC. lmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester. colostate.edu

A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group, forming this compound, trimethylsilyl ester. nist.gov This derivative is significantly more volatile and exhibits better chromatographic behavior.

When coupled with a mass spectrometer (GC-MS), this method is excellent for both quantification and confirmation of identity. The mass spectrum of the derivatized this compound will show a molecular ion peak that is two mass units higher than that of the derivatized undeuterated pentanoic acid, confirming the presence of the two deuterium atoms. nih.gov

Table 2: Expected Mass Data for TMS-Derivatized Pentanoic Acid Isotopologues

| Compound | Chemical Formula (TMS Derivative) | Molecular Weight (TMS Derivative) |

| Pentanoic acid | C₈H₁₈O₂Si | 174.31 g/mol |

| This compound | C₈H₁₆D₂O₂Si | 176.32 g/mol |

High-Performance Liquid Chromatography (HPLC) for Polar and Non-Polar Analytes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. It is particularly well-suited for analyzing polar compounds like carboxylic acids without the need for derivatization. shimadzu.com

A typical HPLC method for this compound would involve:

Separation Mode: Reversed-phase chromatography, which separates compounds based on their hydrophobicity. shimadzu.com

Stationary Phase: A C18 column is commonly used, providing a non-polar surface.

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid is in its protonated, less polar form and to improve peak shape, an acid modifier such as phosphoric acid or perchloric acid is usually added to the mobile phase. sielc.comlongdom.org

Detection: Carboxylic acids have a weak chromophore and exhibit absorbance in the low UV region. Therefore, a UV detector set to a low wavelength, typically around 210 nm, is used for detection. shimadzu.comlongdom.org

It is important to note that HPLC separates based on physicochemical properties like polarity. Since the substitution of two protons with deuterium atoms results in a negligible change in polarity, this compound and its undeuterated counterpart will have virtually identical retention times. Thus, while HPLC is excellent for quantifying the total amount of pentanoic acid present, it cannot distinguish between the isotopologues unless coupled with a mass spectrometer (LC-MS). nih.gov

Size Exclusion Chromatography (SEC) in Polymerization and Lipid Assembly Studies

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. paint.org This technique is not used for the analysis of small molecules like this compound itself, but it is indispensable when this compound is part of a much larger macromolecule or assembly. researchgate.net

In polymerization studies, if this compound is used as an initiator, monomer, or end-capping agent, SEC can be used to determine the molecular weight distribution of the resulting polymers. paint.org By using a detector that is sensitive to the deuterium label (such as coupling the SEC system to a mass spectrometer), it would be possible to confirm the incorporation of the deuterated moiety into the polymer chains of various sizes.

Similarly, in lipid assembly studies, if this compound is incorporated into micelles, liposomes, or other nanostructures, SEC can be used to separate these assemblies from unincorporated small molecules and to characterize their size distribution.

Complementary Spectroscopic Techniques

In addition to NMR and mass spectrometry, other spectroscopic techniques can provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. All carboxylic acids, including this compound, will show two very characteristic absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch around 1710 cm⁻¹. libretexts.org The key difference for the deuterated compound would be observed in the C-H stretching region (typically 2850-3000 cm⁻¹). The C-D bonds at the C-4 position will have stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) due to the heavier mass of deuterium. The presence of these C-D stretching bands and a corresponding decrease in the intensity of the C-H stretching region would provide further confirmation of deuteration.

Mass Spectrometry (MS): As mentioned previously, mass spectrometry is a definitive technique for confirming isotopic labeling. Whether used with a direct infusion source or coupled with a chromatographic inlet (GC-MS or LC-MS), MS separates ions based on their mass-to-charge ratio (m/z). It provides an unambiguous determination of the molecular weight of this compound, clearly distinguishing it from undeuterated pentanoic acid by a difference of 2 Da.

Table 3: Summary of Analytical Techniques and Key Findings for this compound

| Technique | Information Provided | Key Finding for this compound |

| ¹H NMR | Structural confirmation, isotopic purity | Absence of signal at C-4, simplified splitting pattern for C-3 protons. |

| Solid-State NMR | Molecular dynamics in large assemblies | Can probe orientation and fluidity when incorporated into membranes or polymers. |

| GC-MS | Separation and identification of volatile derivatives | Requires derivatization; MS detector confirms a +2 mass unit shift. |

| HPLC-UV | Quantification of total analyte | Separates based on polarity; cannot distinguish from undeuterated form. |

| SEC | Size distribution of macromolecules | Characterizes polymers or lipid assemblies containing the deuterated acid. |

| IR Spectroscopy | Functional group identification | Presence of characteristic C-D stretching vibrations at lower wavenumbers. |

| Mass Spectrometry | Molecular weight determination | Unambiguously confirms the molecular weight is 2 Da higher than pentanoic acid. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a definitive method for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum provides a unique fingerprint, confirming both the carboxylic acid moiety and the successful incorporation of deuterium at the C-4 position.

The carboxyl group gives rise to two particularly prominent absorption bands. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, typically in the range of 1700-1725 cm⁻¹. The hydroxyl (O-H) stretch of the carboxylic acid is also highly characteristic, presenting as a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. libretexts.orgchemguide.co.uk This broadening is a result of extensive hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the condensed phase. libretexts.org

The key feature in the IR spectrum of this compound that distinguishes it from its non-deuterated analog is the presence of carbon-deuterium (C-D) bond vibrations. The C-D stretching frequency is significantly lower than that of a typical carbon-hydrogen (C-H) bond due to the heavier mass of the deuterium atom. While C-H stretching absorptions are found around 2850-3000 cm⁻¹, the C-D stretch is expected to appear in the 2100-2250 cm⁻¹ region. This distinct absorption provides direct evidence of successful deuteration.

Below is a summary of the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad, strong) |

| C-H (Alkyl) | Stretching | 2870 - 2960 (medium to strong) |

| C-D | Stretching | 2100 - 2250 (medium) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 (strong, sharp) |

| C-O | Stretching | 1210 - 1320 (medium) |

This table presents generalized data based on established principles of infrared spectroscopy. libretexts.orgchemguide.co.uk

UV-Vis Spectroscopy for Derivatized Compounds

Direct analysis of simple aliphatic carboxylic acids like this compound by UV-Vis spectroscopy is generally impractical. The isolated carboxyl group and alkyl chain lack significant chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org Consequently, this compound itself exhibits only weak absorption at very short wavelengths (around 210 nm), a region where many other organic molecules and solvents also absorb, leading to poor sensitivity and selectivity. libretexts.org

To overcome this limitation and enable sensitive quantification using UV-Vis detection, a common strategy is chemical derivatization. nih.govtaylorfrancis.com This process involves reacting the carboxylic acid with a chromophoric agent (a "tag") to form a new compound with strong UV-Vis absorption at a specific, longer wavelength. nih.govresearchgate.net The choice of derivatizing agent is critical and is based on factors such as reaction efficiency, stability of the resulting derivative, and the molar absorptivity of the introduced chromophore. nih.gov

This technique is frequently employed in conjunction with high-performance liquid chromatography (HPLC) for the separation and quantification of fatty acids. The derivatization allows for sensitive detection of the analyte as it elutes from the chromatography column. nih.gov For this compound, the deuteration at the C-4 position does not interfere with the reactivity of the carboxyl group, so standard derivatization methods for carboxylic acids are directly applicable.

Several classes of reagents are used to introduce UV-absorbing chromophores. A widely used method is the formation of esters with UV-active alcohols or halides. taylorfrancis.com For example, phenacyl esters or nitro-substituted phenylhydrazones can be formed, which exhibit strong absorption in the mid-UV range, allowing for detection with high sensitivity. nih.gov

The table below outlines common derivatizing agents used for carboxylic acids and the properties of their resulting derivatives.

| Derivatizing Agent | Resulting Chromophore/Derivative Type | Approximate λmax (nm) |

| Phenacyl Bromide | Phenacyl Ester | ~254 |

| p-Bromophenacyl Bromide | p-Bromophenacyl Ester | ~260 |

| 2-Nitrophenylhydrazine (2-NPH) | 2-Nitrophenylhydrazone | ~400 |

| 1-Naphthylamine | N-(1-Naphthyl)amide | ~280 |

This table provides examples of common derivatization strategies for carboxylic acids suitable for UV-Vis detection. nih.govnih.gov

Biochemical and Pre Clinical Mechanistic Investigations of Pentanoic Acid and Its Deuterated Analogues

Impact on Oxidative Stress and Lipid Peroxidation in Model Organisms

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly alter the kinetic rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This principle is being explored for its therapeutic potential in mitigating oxidative stress and lipid peroxidation, processes implicated in a wide range of pathologies. While direct experimental data on Pentanoic-4,4-D2 acid is limited, its potential impact can be inferred from studies on other deuterated molecules, particularly fatty acids.

Mechanisms of Kinetic Isotope Effect in Antioxidant Pathways

The primary mechanism by which deuteration is thought to confer protection against oxidative damage is through the strengthening of carbon-hydrogen (C-H) bonds. The replacement of a hydrogen atom with a heavier deuterium atom (C-D bond) results in a lower zero-point energy of the bond, making it more difficult to break. wikipedia.org In the context of lipid peroxidation, a key initiating step is the abstraction of a hydrogen atom from a lipid molecule by a reactive oxygen species (ROS). nih.gov By replacing hydrogen with deuterium at susceptible positions, the rate of this hydrogen abstraction can be significantly reduced.

Studies on deuterated polyunsaturated fatty acids (PUFAs) have demonstrated substantial KIEs in the context of lipid peroxidation. For instance, the substitution of hydrogen with deuterium at the bis-allylic positions of linoleic and linolenic acids, which are particularly prone to hydrogen abstraction, has been shown to dramatically slow down the rate of their oxidation. scispace.com This effect is attributed to the increased energy barrier for breaking the C-D bond compared to the C-H bond. While this compound is a saturated fatty acid and thus not as susceptible to peroxidation as PUFAs, the principle of the KIE remains relevant for any reaction involving the cleavage of the C-H bond at the 4th position.

The magnitude of the KIE is dependent on the specific reaction and the position of deuteration. Research on various deuterated molecules has shown that the effect is most pronounced when the C-H bond cleavage is the rate-limiting step of the reaction. nih.gov

Mitigation of Reactive Oxygen Species Accumulation in Cellular Models

By slowing down the initiation and propagation of lipid peroxidation, deuterated compounds can theoretically lead to a reduction in the accumulation of harmful reactive oxygen species (ROS) and their byproducts. Lipid peroxidation is a chain reaction that, once initiated, can generate a cascade of reactive intermediates that damage cellular components, including proteins, DNA, and other lipids. nih.gov

Modulation of Intracellular Metabolic Fluxes (e.g., Tetrahymena pyriformis)

The metabolic fate of short-chain fatty acids is complex and central to cellular energy homeostasis. While specific studies on the metabolic fluxes of this compound in the model organism Tetrahymena pyriformis are not available, research on its non-deuterated analogue, 4-pentenoic acid, provides some insights into its potential metabolic impact. It is important to note that the findings related to 4-pentenoic acid may not be directly extrapolated to its deuterated form, as the kinetic isotope effect could modulate enzymatic reactions.

Effects on Acetyl Coenzyme A Utilization and Compartmentation

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite derived from the breakdown of carbohydrates, fats, and proteins, and it serves as a key precursor for the tricarboxylic acid (TCA) cycle and fatty acid synthesis. youtube.comyoutube.com Studies on the metabolism of 4-pentenoic acid in rat heart mitochondria have shown that it is converted to various CoA esters, which can then influence the utilization of acetyl-CoA. nih.gov Specifically, metabolites of 4-pentenoic acid have been found to inhibit the enzyme 3-ketoacyl-CoA thiolase, which is crucial for the final step of β-oxidation that generates acetyl-CoA. nih.gov

This inhibition could lead to a shift in the intracellular pools of acetyl-CoA, affecting its compartmentation and availability for different metabolic pathways. However, without direct experimental data, it remains speculative how the deuteration in this compound would alter these effects. The KIE could potentially influence the rate of its metabolism and the formation of inhibitory metabolites.

Influence on Glyconeogenesis and Pyruvate (B1213749) Oxidation

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. wikipedia.org Pyruvate, the end product of glycolysis, is a key substrate for gluconeogenesis and can also be converted to acetyl-CoA through pyruvate oxidation, linking glycolysis to the TCA cycle. wikipedia.orgwikipedia.orglibretexts.org

Research on the effects of 4-pentenoic acid has shown that it can inhibit fatty acid oxidation, a process that provides the necessary ATP for gluconeogenesis. nih.gov By limiting the energy supply, 4-pentenoic acid can indirectly inhibit the synthesis of glucose. The influence on pyruvate oxidation is less clear from the available literature. Given that pyruvate oxidation is a critical step for the entry of carbohydrate-derived carbons into the TCA cycle, any modulation of this process could have significant impacts on cellular energy metabolism. lumenlearning.com The potential for this compound to influence these pathways would likely be mediated by the KIE on the enzymes involved in its metabolism.

Role in Immunomodulation and Metabolic-Epigenetic Crosstalk (Pre-Clinical Animal Models)

The interplay between metabolism and the immune system is increasingly recognized as a critical factor in health and disease. Short-chain fatty acids (SCFAs), which include pentanoic acid, are known to have significant immunomodulatory and epigenetic effects. nih.govmdpi.comnih.govmdpi.com While preclinical animal models specifically investigating this compound are not described in the available literature, the known roles of SCFAs provide a framework for its potential activities.

SCFAs can influence immune cell function, differentiation, and the production of inflammatory mediators. mdpi.comnih.gov They are also key players in the crosstalk between metabolism and epigenetics, as they can act as substrates or inhibitors of enzymes that modify chromatin structure, thereby regulating gene expression. nih.govnih.gov For instance, some SCFAs can inhibit histone deacetylases (HDACs), leading to changes in gene transcription that can modulate inflammatory responses. mdpi.com

It is conceivable that this compound, as a deuterated SCFA, could exert immunomodulatory and epigenetic effects. The deuteration might influence its metabolic stability and the kinetics of its interaction with target enzymes, potentially leading to altered downstream signaling compared to its non-deuterated counterpart. However, dedicated preclinical studies are necessary to elucidate the specific role of this compound in these complex biological processes.

Reprogramming of Lymphocyte Metabolism and Cytokine Production

Pentanoic acid, a physiologically abundant short-chain fatty acid (SCFA), has been identified as a potent immunomodulatory molecule capable of reprogramming lymphocyte metabolism and altering cytokine production. nih.gov Studies have shown that pentanoate can suppress aberrant immune cell activation. nih.gov Its mechanism involves a metabolic rewiring in B cells and CD4+ effector T lymphocytes. This reprogramming is characterized by an enhancement of mTOR activity and an increase in glucose oxidation. nih.gov

This metabolic shift leads to elevated intracellular levels of acetyl-CoA, a critical substrate for histone acetyltransferases. nih.gov The increased availability of acetyl-CoA contributes to epigenetic modifications that favor the production of the immunosuppressive cytokine Interleukin-10 (IL-10). nih.gov By promoting a metabolic state that supports IL-10 secretion while suppressing pro-inflammatory cytokines, pentanoate demonstrates a capacity to modulate immune responses. nih.gov For instance, in mouse models of colitis and multiple sclerosis, pentanoate-induced regulatory B cells were shown to mediate protection from autoimmune pathology. nih.gov

In addition to its effects on IL-10, pentanoic acid has been observed to influence other cytokines. In keratinocytes, it was found to be the most efficacious among tested SCFAs at inducing the production of thymic stromal lymphopoietin (TSLP), a cytokine involved in allergic inflammation. nih.gov

| Biological Process | Effect of Pentanoate | Key Mediators | Outcome | Reference |

|---|---|---|---|---|

| Lymphocyte Metabolism | Enhances glucose oxidation | mTOR activity | Increased acetyl-CoA levels | nih.gov |

| Cytokine Production | Potent induction of IL-10 secretion | Increased histone acetylation | Suppression of aberrant immune cell activation | nih.gov |

| T Helper Cell Differentiation | Suppresses Th17 cells | HDAC-inhibitory activity | Reduction of IL-17A production | nih.gov |

Histone Deacetylase Inhibitory Activities and Epigenetic Modification

Pentanoic acid and its branched-chain analogue, valproic acid (VPA), are recognized for their ability to inhibit histone deacetylases (HDACs). nih.govaacrjournals.org HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, these fatty acids cause an increase in histone acetylation (hyperacetylation), which relaxes chromatin structure and allows for gene transcription. aacrjournals.orgresearchgate.net

This mechanism is a cornerstone of their epigenetic regulatory effects. In murine CD4+ T lymphocytes, pentanoate exerts potent HDAC-inhibitory activity, comparable to that of butyrate. nih.gov This activity is directly linked to functional outcomes, such as the suppression of IL-17A production. nih.gov Similarly, VPA has been extensively studied as an HDAC inhibitor, targeting multiple class I and class II HDACs. aacrjournals.orgresearchgate.net This inhibition leads to the growth arrest and differentiation of transformed cells. aacrjournals.org

In the context of lymphocytes, VPA's HDAC inhibitory function has been shown to diminish lymphoproliferation. nih.govashpublications.orgnih.gov In a murine model of autoimmune lymphoproliferative syndrome (ALPS), VPA treatment resulted in a significant increase in histone acetylation in the spleen, which correlated with reduced spleen and lymph node weights and a decrease in the accumulation of pathogenic double-negative T cells. nih.govnih.gov These findings underscore that the epigenetic modifications induced by pentanoic acid and its analogues can directly influence lymphocyte activity and proliferation. researchgate.netnih.gov

| Compound | Target Enzyme Class | Observed Epigenetic Change | Functional Outcome in Lymphocytes | Reference |

|---|---|---|---|---|

| Pentanoate | HDACs | Increased histone acetylation | Suppression of IL-17A production | nih.gov |

| Valproic Acid (VPA) | Class I and Class II HDACs | Hyperacetylation of histones H3 and H4 | Reduced lymphoproliferation; induction of cell death | aacrjournals.orgresearchgate.netnih.gov |

Investigation of Neurotransmitter Analogues and Central Nervous System Interactions (Non-Human)

Analogues of pentanoic acid have been investigated for their interactions with the central nervous system, particularly in the context of neurotransmission. These studies, conducted in non-human models, explore how structural modifications to the pentanoic acid backbone can create compounds that mimic or interfere with endogenous neurotransmitters.

Studies on False GABAergic Neurotransmission and Behavioral Impact (e.g., 4-aminopentanoic acid enantiomers)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. frontiersin.org Structural analogues of GABA, such as 4-aminopentanoic acid (4-APA), have been studied to understand their potential to act as "false neurotransmitters." A false neurotransmitter is a compound that can be taken up and released by neurons like the endogenous neurotransmitter but has different activity at the postsynaptic receptor.

Research on the enantiomers of 4-APA ( (R)-4APA and (S)-4APA) in mice has shown that they are active in the brain and can impact behavior. nih.gov Both enantiomers were detected in the mouse brain following intraperitoneal injection. nih.gov In vitro studies using mouse cerebral synaptosomes revealed that the (R) enantiomer had greater uptake, led to a greater reduction of endogenous GABA concentration, and was released more readily upon membrane depolarization compared to the (S) enantiomer. nih.gov

This suggests that (R)-4APA, in particular, may act as a novel false neurotransmitter of GABA. nih.gov Behaviorally, both enantiomers caused a similar dose-dependent reduction in the distance moved by mice in a novel cage, indicating a central effect. nih.gov However, their direct agonist and antagonist activities at various GABA receptor subtypes were generally weak, highlighting a complex mechanism of action that may primarily involve interference with GABAergic synaptic metabolism rather than direct receptor binding. nih.gov

| Parameter | (R)-4APA | (S)-4APA | Reference |

|---|---|---|---|

| Synaptosome Uptake | Higher | Lower | nih.gov |

| Reduction of Endogenous GABA | Greater | Lesser | nih.gov |

| Depolarization-induced Release | Greater | Lesser | nih.gov |

| Behavioral Effect (Locomotion) | Dose-dependent reduction | Dose-dependent reduction | nih.gov |

Methodological Advancements and Emerging Research Paradigms

Development of Novel Reagents and Protocols for Deuterated Fatty Acid Derivatization

The analysis of deuterated fatty acids like Pentanoic-4,4-D2 acid by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often requires derivatization. This chemical modification enhances the volatility and ionization efficiency of the fatty acids, thereby improving their detection and quantification. nih.govmdpi.com Recent advancements have focused on developing novel derivatization reagents and protocols that offer higher sensitivity, improved accuracy, and broader coverage of fatty acid species.

Isotope-coded derivatization (ICD) is a significant development in this area. nih.gov This strategy involves using a pair of chemically identical derivatizing reagents, one of which is isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) and the other is not. The sample containing the analyte (e.g., this compound) is derivatized with the unlabeled reagent, while a known amount of a standard is derivatized with the labeled reagent. The two are then mixed and analyzed together. This approach allows for accurate quantification by comparing the signal intensities of the labeled and unlabeled derivatives, which helps to correct for variations in ionization efficiency and matrix effects. nih.govacs.org

Several novel derivatization reagents have been introduced to enhance the analysis of fatty acids. For instance, 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) has been used for the derivatization of short-chain fatty acids, significantly improving their detection sensitivity in LC-MS analysis. nih.govacs.org For GC-MS analysis, pentafluorobenzyl (PFB) bromide is a commonly used reagent that creates derivatives with excellent electron-capturing properties, leading to high sensitivity in negative chemical ionization mode. lipidmaps.org The development of deuterated versions of silylating reagents, such as deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA), allows for the synthesis of internal standards for a wide range of metabolites, including fatty acids, improving the precision of quantitative analyses.

The optimization of derivatization protocols is another key area of advancement. This includes refining reaction conditions such as temperature, time, and catalyst concentration to ensure complete and reproducible derivatization. ntnu.no For example, the use of boron trifluoride (BF3) in methanol (B129727) is a classic method for preparing fatty acid methyl esters (FAMEs) for GC analysis, and protocols continue to be optimized for various sample matrices. ntnu.no

| Reagent/Protocol | Analytical Technique | Key Features and Advantages | Application Example |

|---|---|---|---|

| Isotope-Coded Derivatization (e.g., DMAQ-12C/13C) | LC-MS | Improves quantification accuracy by minimizing matrix effects and ionization variability. nih.govacs.org | Quantification of short-chain fatty acids in biological fluids. nih.govacs.org |

| Pentafluorobenzyl (PFB) Bromide | GC-MS (NCI) | High sensitivity for detecting fatty acids at low concentrations. lipidmaps.org | Analysis of free fatty acids in plasma and tissues. lipidmaps.org |

| Deuterated Silylating Reagents (e.g., d9-MSTFA) | GC-MS | Enables the synthesis of stable isotope-labeled internal standards for a broad range of metabolites. | Quantitative profiling of metabolites, including fatty acids, in complex biological samples. |

| Optimized BF3-Methanol Protocol | GC-MS | Efficient and reproducible formation of fatty acid methyl esters (FAMEs). ntnu.no | Analysis of total fatty acid profiles in various biological matrices. ntnu.no |

Integration of Multi-Omics Data with Stable Isotope Tracing Experiments

The workflow for integrating multi-omics data with stable isotope tracing typically involves several steps. First, parallel experiments are conducted to collect data for each omics layer under the same experimental conditions. For example, cells might be cultured with this compound for flux analysis, while parallel cultures are used for proteomic and lipidomic analysis. The data from each platform is then processed and analyzed individually to identify significant changes. Finally, bioinformatics tools and systems biology approaches are used to integrate the different datasets and build a comprehensive model of the metabolic network.